molecular formula C11H13ClO2 B8584477 3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde

3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde

Cat. No. B8584477
M. Wt: 212.67 g/mol
InChI Key: WUFBDZSNYLIZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-6-hydroxy-5-isopropyl-2-methylbenzaldehyde

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

5-chloro-2-hydroxy-6-methyl-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H13ClO2/c1-6(2)8-4-10(12)7(3)9(5-13)11(8)14/h4-6,14H,1-3H3

InChI Key

WUFBDZSNYLIZFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C=O)O)C(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-isopropyl-5-methylphenol (5.00 g, 27.08 mmole) in anhydrous acetonitrile (150 mL) was added MgCl2 (3.87 g, 40.61 mmole), TEA (10.28 mL, 101.55 mmole) and paraformaldehyde (5.48 g, 182.79 mmole), and the resulting mixture was refluxed under a dry N2 atmosphere for 18 hrs. The mixture was then cooled, acidified with 2.4 N HCl and extracted with EtOAc (2×250 ml). The combined extracts were washed with brine (100 ml), dried over MgSO4, filtered and concentrated in vacuo to give dark orange oil which was subjected to flash chromatography (silica gel) and eluted with 25% hexane/ CH2Cl2 to yield 5.8 g (99% yield) of the product as a pale yellow oil. GCMS m/z 212.0 (M+). This ester was of suitable purity to use without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
10.28 mL
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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